![molecular formula C13H13FO2 B13178852 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves multiple steps. One common method starts with the preparation of 2,4-dibromoalkylbutyrate as a raw material. This intermediate undergoes a series of reactions, including bromination, dehydrobromination, and cyclization, to form the desired spirocyclic structure . The reaction conditions are generally mild, and the process is designed to be efficient with high yields.
Analyse Des Réactions Chimiques
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to achieve therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one can be compared with other spirocyclic compounds such as:
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound shares a similar core structure but differs in its functional groups and applications.
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine hydrochloride: This compound has an amine group instead of a ketone, leading to different chemical properties and uses.
The uniqueness of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one lies in its specific spirocyclic structure and the presence of a fluorine atom, which can significantly influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H13FO2 |
|---|---|
Poids moléculaire |
220.24 g/mol |
Nom IUPAC |
6-fluorospiro[3H-chromene-2,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C13H13FO2/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
Clé InChI |
NEFGSGLLXOJEFF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


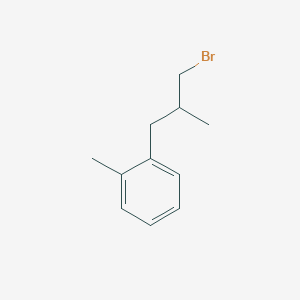
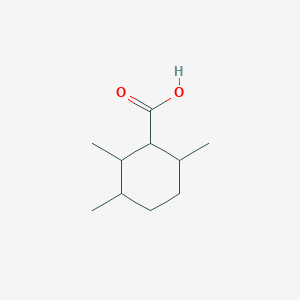
![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
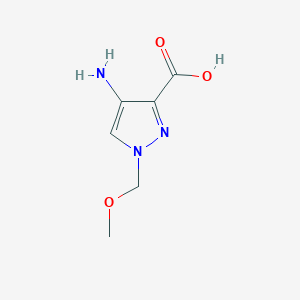

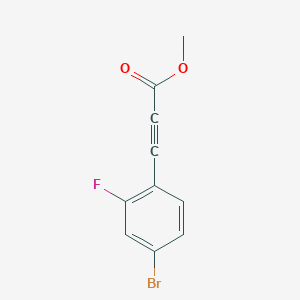
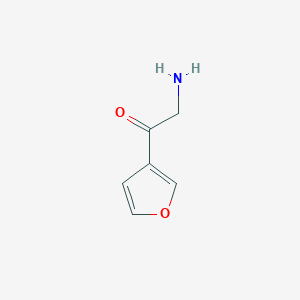

![5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride](/img/structure/B13178814.png)
![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
![1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13178837.png)
![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane](/img/structure/B13178841.png)
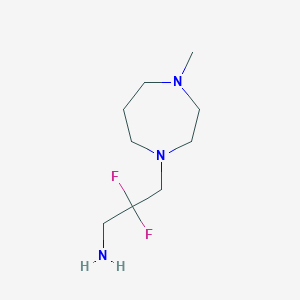
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B13178848.png)
